2,2-Dimethylcyclobutan-1-one

Catalog No.
S1504001
CAS No.
1192-14-9
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylcyclobutan-1-one

CAS Number

1192-14-9

Product Name

2,2-Dimethylcyclobutan-1-one

IUPAC Name

2,2-dimethylcyclobutan-1-one

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3

InChI Key

DOPFCVBSOPCWAQ-UHFFFAOYSA-N

SMILES

CC1(CCC1=O)C

Synonyms

2,2-Dimethylcyclobutanone

Canonical SMILES

CC1(CCC1=O)C

The exact mass of the compound 2,2-Dimethylcyclobutan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Dimethylcyclobutan-1-one (CAS 1192-14-9) is a highly strained, alpha-gem-dimethylated cyclic ketone utilized as a specialized building block in complex organic synthesis [1]. Unlike standard aliphatic ketones, its four-membered ring inherently drives strain-release reactions, including ring expansions, ring openings, and cycloadditions. The critical procurement value of this specific compound lies in the asymmetric steric bulk and electronic bias introduced by the 2,2-dimethyl substitution. This alpha-substitution pattern dictates strict regiocontrol in oxidations and high facial selectivity during nucleophilic additions, making it an essential precursor for synthesizing specific gem-dimethylated lactones and sterically demanding acyclic chains that cannot be accessed via unsubstituted cyclobutanone[1].

Procuring unsubstituted cyclobutanone or the structural isomer 3,3-dimethylcyclobutanone as a substitute for 2,2-dimethylcyclobutan-1-one will result in a catastrophic loss of regiocontrol and stereoselectivity in downstream workflows[1]. In ring-expansion protocols like the Baeyer-Villiger oxidation, the alpha-gem-dimethyl group in the 2,2-isomer provides a strong migratory preference for the more substituted carbon, exclusively yielding specific lactone regioisomers. In contrast, 3,3-dimethylcyclobutanone possesses symmetrical alpha-carbons, leading to different migratory aptitudes and yielding structurally distinct 4,4-dimethyl-gamma-butyrolactone derivatives[1]. Furthermore, the lack of alpha-steric hindrance in both cyclobutanone and the 3,3-isomer means that nucleophilic attacks proceed without the strict facial selectivity enforced by the 2,2-dimethyl group, rendering them useless for stereocontrolled scaffold construction.

Absolute Regiocontrol in Baeyer-Villiger Lactonization

The alpha-gem-dimethyl group fundamentally alters the migratory aptitude during Baeyer-Villiger oxidation [1]. When subjected to standard peracid oxidation, 2,2-dimethylcyclobutanone undergoes highly regioselective ring expansion where the more substituted C2 carbon migrates, yielding the corresponding lactone with >95% regioselectivity. In contrast, unsubstituted cyclobutanone lacks this migratory bias, and 3,3-dimethylcyclobutanone undergoes expansion at the unhindered symmetrical alpha-carbons, producing an entirely different lactone framework (4,4-dimethyl-gamma-butyrolactone derivatives) [1]. This strict regiocontrol makes the 2,2-isomer indispensable for targeted lactone synthesis.

Evidence DimensionRegioselectivity of carbon migration in Baeyer-Villiger oxidation
Target Compound Data>95% migration of the substituted alpha-carbon (C2)
Comparator Or Baseline3,3-dimethylcyclobutanone (Symmetrical alpha-carbons, yields 4,4-dimethyl lactone derivatives)
Quantified DifferenceNear-absolute regiocontrol vs. structurally divergent isomer formation
ConditionsPeracid-mediated Baeyer-Villiger oxidation conditions

Ensures the predictable formation of specific gem-dimethylated lactones without the need for complex, yield-reducing downstream regioisomer separations.

Facial Selectivity in Nucleophilic Carbonyl Addition

The presence of the bulky gem-dimethyl group adjacent to the carbonyl carbon creates significant facial steric hindrance, dictating the trajectory of incoming nucleophiles [1]. In hydride reductions or Grignard additions, 2,2-dimethylcyclobutanone derivatives exhibit high diastereoselectivity, with nucleophilic attack occurring predominantly from the less hindered face. Conversely, unsubstituted cyclobutanone presents no such steric bias, resulting in non-stereoselective additions [1]. This makes 2,2-dimethylcyclobutanone a superior starting material for synthesizing stereodefined cyclobutanols.

Evidence DimensionDiastereoselectivity of nucleophilic attack
Target Compound DataHigh facial selectivity (attack from the unhindered face)
Comparator Or BaselineCyclobutanone (Non-stereoselective, unhindered faces)
Quantified DifferenceStereocontrolled cyclobutanol formation vs. racemic/non-selective mixtures
ConditionsHydride reduction or Grignard addition in standard organic solvents

Crucial for the stereocontrolled synthesis of complex pharmaceutical intermediates where specific cyclobutanol stereocenters are required.

Regioselective Ring Cleavage under Acid Catalysis

Under Lewis or Brønsted acid catalysis, functionalized 2,2-dimethylcyclobutanones undergo highly specific C2-C3 or C1-C2 bond cleavage [1]. The gem-dimethyl group stabilizes the transient carbocation or zwitterionic intermediate, directing the cleavage pathway. For instance, 3-alkoxy-2,2-dimethylcyclobutanones undergo regioselective ring-opening to form specific acyclic or rearranged cyclic frameworks. Unsubstituted cyclobutanones lack this stabilizing alpha-substitution, leading to higher activation barriers for cleavage and poorly controlled ring-opening trajectories [1].

Evidence DimensionRegioselectivity of acid-catalyzed ring cleavage
Target Compound DataHighly directed cleavage stabilized by the alpha-gem-dimethyl group
Comparator Or BaselineCyclobutanone (Lacks carbocation stabilization, poor regiocontrol)
Quantified DifferencePredictable, stabilized ring-opening vs. higher activation energy and non-selective cleavage
ConditionsLewis or Brønsted acid-catalyzed ring-opening/rearrangement

Allows for the reliable use of the cyclobutanone ring as a masked, sterically defined acyclic precursor in cascade reactions.

Precursor for Gem-Dimethylated Gamma-Lactones

Directly utilizing the strict Baeyer-Villiger regiocontrol to synthesize specific gem-dimethylated lactones used in flavor, fragrance, and natural product total synthesis, avoiding the regioisomer mixtures inherent to unsubstituted cyclobutanones [1].

Synthesis of Stereodefined Cyclobutanols

Leveraging the alpha-steric hindrance for highly diastereoselective Grignard or hydride additions, critical for producing stereodefined cyclobutanols required in pharmaceutical building blocks [1].

Strain-Release Cascade Substrates

Utilizing the stabilized ring-cleavage pathways under acid catalysis to generate complex acyclic or rearranged bicyclic scaffolds (such as 2,8-dioxabicyclo[3.3.1]nonanes) in late-stage drug diversification [1].

XLogP3

1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Flammable

Wikipedia

2,2-Dimethylcyclobutanone

Dates

Last modified: 08-15-2023

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